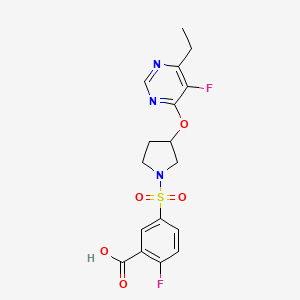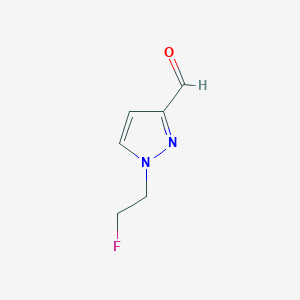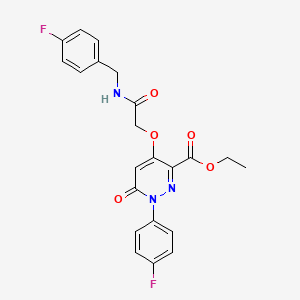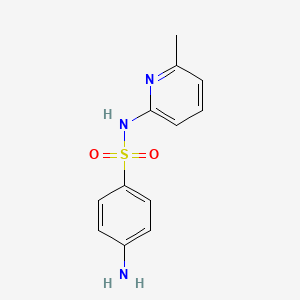
5-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid is a complex organic compound notable for its unique chemical structure and potential applications in various fields, including pharmaceuticals and chemical research. It features multiple functional groups, including pyrrolidine and benzoic acid moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid typically involves a multi-step process:
Formation of the pyrimidinyl intermediate: : Starting with a suitable pyrimidine precursor, the ethyl and fluorine substituents are introduced using ethylating and fluorinating agents under controlled conditions.
Nucleophilic substitution: : The pyrrolidine moiety is attached to the pyrimidine ring via a nucleophilic substitution reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Sulfonylation: : The sulfonyl group is introduced through the reaction of the resulting intermediate with a sulfonyl chloride derivative.
Benzoic acid formation: : Finally, the fluorobenzoic acid moiety is integrated into the molecule through a Friedel-Crafts acylation reaction, involving an acid chloride and a Lewis acid catalyst.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This can include continuous flow processes, using more robust catalysts, and employing automated reaction systems to ensure reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions at specific sites, particularly the pyrrolidine ring and the ethyl group.
Reduction: : Reduction can be applied to various functional groups within the molecule, potentially altering its chemical properties and reactivity.
Substitution: : The fluorine atoms within the compound can be targets for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: : Nucleophiles like alkoxides or electrophiles like alkyl halides under basic or acidic conditions, respectively.
Major Products:
Depending on the reaction conditions and reagents used, the major products can vary. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
Scientific Research Applications
5-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid has numerous scientific research applications:
Chemistry: : Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: : Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: : Utilized in the synthesis of other complex organic molecules, potentially serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
Molecular Targets and Pathways:
The mechanism of action of 5-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. Its effects are mediated through the modulation of signaling pathways or inhibition of enzymatic activities, depending on its specific structure and functional groups.
Comparison with Similar Compounds
5-Fluoro-2-(methylsulfonyl)benzoic acid: : Lacks the pyrrolidine and pyrimidine moieties, resulting in different reactivity and biological activity.
6-Ethyl-5-fluoropyrimidin-4-yl derivatives: : These compounds share a similar pyrimidine core but differ in their substituents, leading to variations in chemical properties and applications.
Uniqueness:
What sets 5-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid apart is its unique combination of functional groups, which impart distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development across multiple disciplines.
Properties
IUPAC Name |
5-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonyl-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O5S/c1-2-14-15(19)16(21-9-20-14)27-10-5-6-22(8-10)28(25,26)11-3-4-13(18)12(7-11)17(23)24/h3-4,7,9-10H,2,5-6,8H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPZHMJFRFMKDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3,4-difluorophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2387832.png)

![3-(1H-indol-3-yl)-2-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B2387834.png)
![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2387837.png)
![3-[1-(2-Phenoxypropanoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2387838.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2387841.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2387843.png)
![Benzo[d]thiazol-6-yl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2387844.png)
![N-(2,3-dihydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2387845.png)
![Tert-butyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate](/img/structure/B2387846.png)


